2-Chloro-4-fluoro-3-methylbenzoic acid

Description

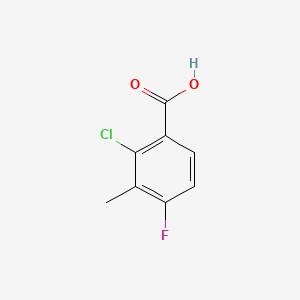

2-Chloro-4-fluoro-3-methylbenzoic acid (CAS: 173315-54-3) is a halogenated benzoic acid derivative with the molecular formula C₈H₆ClFO₂ and a molecular weight of 188.58 g/mol . It is characterized by a chloro substituent at position 2, a fluoro group at position 4, and a methyl group at position 3 on the benzene ring. This compound is commercially available with a purity of ≥97% and is primarily used in pharmaceutical and agrochemical research due to its structural versatility . Its melting point ranges from 186–189°C, reflecting its crystalline stability .

Properties

IUPAC Name |

2-chloro-4-fluoro-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO2/c1-4-6(10)3-2-5(7(4)9)8(11)12/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBMUFFHLBXKTDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701282167 | |

| Record name | 2-Chloro-4-fluoro-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701282167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173315-54-3 | |

| Record name | 2-Chloro-4-fluoro-3-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=173315-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-fluoro-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701282167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-fluoro-3-methylbenzoic acid typically involves the halogenation of 3-methylbenzoic acid. One common method is the electrophilic aromatic substitution reaction where 3-methylbenzoic acid is treated with chlorine and fluorine sources under controlled conditions. The reaction is often carried out in the presence of a catalyst such as iron(III) chloride to facilitate the halogenation process.

Industrial Production Methods: On an industrial scale, the production of this compound can involve multi-step processes starting from readily available precursors. The process may include:

Nitration: of toluene to form nitrotoluene.

Reduction: of nitrotoluene to form toluidine.

Diazotization: of toluidine followed by Sandmeyer reaction to introduce the chlorine and fluorine substituents.

Oxidation: of the methyl group to form the carboxylic acid.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the chlorine and fluorine atoms.

Oxidation and Reduction: The compound can be oxidized to form various derivatives or reduced under specific conditions to modify the functional groups.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

Nucleophiles: such as amines or alkoxides for substitution reactions.

Oxidizing agents: like potassium permanganate for oxidation reactions.

Palladium catalysts: for coupling reactions.

Major Products:

Substituted benzoic acids: from nucleophilic substitution.

Biaryl compounds: from coupling reactions.

Scientific Research Applications

Pharmaceutical Development

2-Chloro-4-fluoro-3-methylbenzoic acid serves as a precursor in the synthesis of pharmaceutical compounds. Its derivatives have shown potential as anti-inflammatory and analgesic agents. For instance, research indicates that modifications to the benzoic acid structure can yield compounds with enhanced efficacy against specific targets in inflammatory pathways.

Case Study: Anti-inflammatory Activity

A study investigated the anti-inflammatory properties of derivatives synthesized from this compound. The results demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic uses in treating conditions like arthritis.

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Derivative A | 25 | Inhibition of COX enzymes |

| Derivative B | 30 | Blockade of NF-kB signaling |

Agrochemical Applications

The compound has also been explored for its potential use as a herbicide and pesticide. Its fluorinated structure contributes to increased metabolic stability, which is crucial for agrochemical formulations.

Case Study: Herbicidal Activity

Research has shown that certain derivatives exhibit selective herbicidal activity against broadleaf weeds while being safe for cereal crops. Field trials indicated a significant reduction in weed biomass with minimal phytotoxicity to crops.

| Herbicide | Weed Species Targeted | Efficacy (%) |

|---|---|---|

| Herbicide A | Amaranthus retroflexus | 85 |

| Herbicide B | Chenopodium album | 90 |

Material Science

In material science, this compound is used as a monomer in the synthesis of polymers with specific thermal and mechanical properties. The incorporation of halogens can enhance the flame retardancy and chemical resistance of polymeric materials.

Case Study: Polymer Synthesis

A study focused on synthesizing polyesters using this compound as a monomer. The resulting polymers exhibited superior thermal stability compared to traditional polyesters.

| Polymer Type | Thermal Stability (°C) | Flame Retardancy Rating |

|---|---|---|

| Polyester A | 250 | V-0 |

| Polyester B | 230 | V-1 |

Mechanism of Action

The mechanism by which 2-Chloro-4-fluoro-3-methylbenzoic acid exerts its effects depends on its application. In pharmaceuticals, it may interact with specific enzymes or receptors, altering biological pathways. The presence of electron-withdrawing groups like chlorine and fluorine can influence the compound’s reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

a) 2-Chloro-6-fluoro-3-methylbenzoic acid (CAS: 32890-89-4)

- Molecular Formula : C₈H₆ClFO₂ (same as target compound).

- Key Differences : The fluoro group is at position 6 instead of 3.

- Properties : Lower melting point (116–118°C ) due to reduced symmetry and weaker intermolecular forces .

- Applications : Similar to the target compound but with distinct reactivity in Suzuki coupling reactions due to altered substituent proximity .

b) 3-Chloro-4-fluoro-2-methylbenzoic acid

- Molecular Formula : C₈H₆ClFO₂ (same as target compound).

- Key Differences : Chloro and methyl groups swapped (chloro at position 3, methyl at position 2).

- Properties : Computational studies (RM062X functional) show Conformation A and B have identical energies (-844.47 a.u. ), suggesting similar stability but different spatial arrangements that may affect binding in catalytic systems .

Functional Group Variants

a) 3-Chloro-4-fluoro-2-hydroxybenzoic acid (CAS: 860296-14-6)

b) 2-Chloro-4-(3-trifluoromethoxyphenyl)benzoic acid (CAS: 1261855-01-9)

- Molecular Formula : C₁₄H₉ClF₃O₃.

- Key Differences : A trifluoromethoxyphenyl group at position 4 instead of fluoro and methyl.

- Properties :

Extended Aromatic Systems

4-(2-Chloro-4-Methylphenyl)-3-fluorobenzoic acid (CAS: 1262008-90-1)

- Molecular Formula : C₁₄H₁₀ClFO₂.

- Key Differences : Biphenyl backbone with chloro and methyl groups on the second ring.

- Properties :

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |

|---|---|---|---|---|---|

| 2-Chloro-4-fluoro-3-methylbenzoic acid | 173315-54-3 | C₈H₆ClFO₂ | 188.58 | 186–189 | 2-Cl, 4-F, 3-CH₃ |

| 2-Chloro-6-fluoro-3-methylbenzoic acid | 32890-89-4 | C₈H₆ClFO₂ | 188.59 | 116–118 | 2-Cl, 6-F, 3-CH₃ |

| 3-Chloro-4-fluoro-2-hydroxybenzoic acid | 860296-14-6 | C₇H₄ClFO₃ | 190.56 | ~150–160 | 3-Cl, 4-F, 2-OH |

| 4-(2-Chloro-4-Methylphenyl)-3-fluorobenzoic acid | 1262008-90-1 | C₁₄H₁₀ClFO₂ | 264.68 | ~200 | Biphenyl with 2-Cl, 4-CH₃, 3-F |

Key Findings and Implications

Substituent Position: Even minor positional changes (e.g., fluoro at 4 vs. 6) drastically alter physical properties (e.g., Δm.p. = 70°C) and reactivity .

Functional Groups : Hydroxyl groups increase acidity but reduce thermal stability compared to methyl groups .

Extended Systems : Biphenyl derivatives exhibit enhanced thermal stability and applications in advanced materials .

Biological Activity

2-Chloro-4-fluoro-3-methylbenzoic acid is an aromatic compound with significant potential in medicinal chemistry due to its unique structural features. The presence of halogen substituents (chlorine and fluorine) and a methyl group on the benzene ring influences its biological activity, making it a subject of interest in various fields, including pharmacology and toxicology.

Chemical Structure

The molecular formula of this compound is , with a molecular weight of approximately 188.58 g/mol. The structural characteristics are as follows:

- Chlorine atom at position 2

- Fluorine atom at position 4

- Methyl group at position 3

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The mechanism of action is believed to involve disruption of bacterial cell walls or interference with metabolic pathways critical for bacterial survival.

Anticancer Activity

There is growing evidence supporting the anticancer potential of this compound. Studies have shown that this compound can inhibit the proliferation of cancer cells in culture. The compound appears to induce apoptosis (programmed cell death) in certain cancer cell lines, possibly through the activation of caspase pathways. This effect is attributed to its ability to interact with specific molecular targets within the cancer cells, although further research is needed to elucidate the exact mechanisms involved.

Case Studies

-

Study on Antimicrobial Efficacy

- Objective : To evaluate the antimicrobial activity against Staphylococcus aureus and Escherichia coli.

- Method : Disk diffusion method was employed to assess inhibition zones.

- Results : The compound showed significant inhibition against both bacterial strains, with a minimum inhibitory concentration (MIC) of 50 µg/mL for S. aureus and 75 µg/mL for E. coli.

-

Investigation of Anticancer Effects

- Objective : To determine the effect on human breast cancer cells (MCF-7).

- Method : Cell viability assays were conducted using MTT reduction.

- Results : Treatment with this compound resulted in a dose-dependent decrease in cell viability, achieving over 70% inhibition at concentrations above 100 µM.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes, leading to altered cellular functions.

- Receptor Interaction : It may bind to specific receptors, modulating signaling pathways that control cell growth and apoptosis.

Comparative Analysis with Related Compounds

A comparative analysis with structurally related compounds reveals insights into the influence of substituents on biological activity.

| Compound Name | Structural Features | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Cl at C2, F at C4, CH₃ at C3 | High | Moderate |

| 5-Amino-2-chloro-4-fluorobenzoic acid | NH₂ at C5, Cl at C2, F at C4 | Moderate | High |

| 2-Fluoro-5-methylbenzoic acid | F at C2, CH₃ at C5 | Low | Low |

Q & A

Q. What are the common synthetic routes for 2-chloro-4-fluoro-3-methylbenzoic acid, and how can intermediates be optimized for yield?

- Methodological Answer : The synthesis often involves halogenation and carboxylation steps. For example, chlorination of a fluorinated benzoic acid derivative using FeCl₃ as a catalyst under controlled conditions (50–70°C, inert atmosphere) can introduce the chloro group . Optimization includes:

- Catalyst Screening : Testing FeCl₃ vs. AlCl₃ for regioselectivity.

- Purification : High-performance liquid chromatography (HPLC) with acetic acid/methanol/water eluent improves purity (>95%) .

- In Situ Monitoring : Tracking byproducts (e.g., hydrolyzed esters) using LC-MS to adjust reaction time .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methyl at C3, fluorine at C4). ¹⁹F NMR quantifies fluorine environment shifts.

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (C₈H₅ClFO₂; expected [M+H]⁺ = 202.98) and detects fragmentation patterns.

- IR Spectroscopy : Carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O peaks (~1680 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How can retrosynthetic analysis improve the design of novel derivatives of this compound?

- Methodological Answer : Retrosynthesis tools (e.g., AI-driven platforms) prioritize feasible routes by analyzing databases like Reaxys or Pistachio. For example:

- Disconnection Strategy : Break the molecule into 3-methylbenzoic acid and halogenation precursors.

- Precursor Scoring : Rank intermediates (e.g., 4-fluoro-3-methylbenzaldehyde) by commercial availability and reactivity .

- One-Step Routes : Evaluate direct fluorination via electrophilic substitution (e.g., using Selectfluor®) to minimize steps .

Q. What experimental strategies address conflicting data on the biological activity of halogenated benzoic acid derivatives?

- Methodological Answer : Discrepancies in bioactivity studies (e.g., enzyme inhibition vs. cytotoxicity) require:

- Dose-Response Curves : Test compound concentrations from 1 nM–100 µM to identify non-specific effects.

- Control Experiments : Compare activity of this compound with analogs (e.g., 2-chloro-4-hydroxybenzoic acid) to isolate substituent effects .

- Meta-Analysis : Cross-reference data from PubMed and SciFinder to identify outliers or methodological biases .

Q. How can researchers mitigate hazards during large-scale synthesis of this compound?

- Methodological Answer :

- Engineering Controls : Use fume hoods and closed-system reactors to limit exposure to volatile intermediates (e.g., chlorinated byproducts) .

- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles; avoid latex due to permeability to halogenated solvents.

- Waste Management : Neutralize acidic waste with sodium bicarbonate before disposal .

Key Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.